Cloruro de Cianidina

Descripción general

Descripción

El cloruro de cianidina es una antocianidina de origen natural, un tipo de pigmento flavonoides que se encuentra en diversas frutas y verduras. Es conocido por su vibrante color rojo púrpura, que puede cambiar dependiendo del nivel de pH de su entorno. El this compound se encuentra comúnmente en bayas rojas como uvas, arándanos, moras, arándanos, cerezas, arándanos, arándanos rojos, bayas de saúco, espino blanco, frambuesas logan, bayas de acai y frambuesas . También está presente en otras frutas como manzanas y ciruelas, así como en repollo rojo y cebolla roja .

Aplicaciones Científicas De Investigación

El cloruro de cianidina tiene una amplia gama de aplicaciones de investigación científica debido a sus propiedades antioxidantes, antiinflamatorias y anticancerígenas . Algunas de sus aplicaciones notables incluyen:

Química: Utilizado como indicador de pH y en el estudio de reacciones redox.

Biología: Investigado por su papel en la modulación del estrés oxidativo y la inflamación.

Medicina: Explorado por su potencial en la terapia del cáncer, la protección cardiovascular y la neuroprotección.

Industria: Utilizado como colorante natural en alimentos y productos cosméticos

Mecanismo De Acción

El cloruro de cianidina ejerce sus efectos a través de varios objetivos y vías moleculares. Activa la proteína quinasa activada por monofosfato de adenosina (AMPK), un sensor de energía celular involucrado en el metabolismo y el envejecimiento . El this compound también interactúa con la vía de señalización del receptor de adiponectina, lo que lleva a la activación de AMPK y la posterior supresión de la gluconeogénesis . Además, exhibe una potente actividad antioxidante, induciendo la senescencia celular y la apoptosis en células cancerosas inducidas por estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Cyanidin chloride is known for its antioxidant and anti-inflammatory properties . The catabolism of Cyanidin chloride in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid, which enhance its bioavailability . These metabolites interact with various enzymes, proteins, and other biomolecules, contributing to its biochemical reactions .

Cellular Effects

Cyanidin chloride has various effects on cells, most of which can be described as being anti-diabetic and possibly slightly benefit other parameters associated with ‘metabolic syndrome’ (anti-inflammatory, anti-oxidant, etc.) . Recent studies have reported that Cyanidin chloride exhibits inhibitory effects on the growth of colon cancer cells by controlling cell cycle arrest and stress proteins . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyanidin chloride involves several pathways, including suppressing the activation of NF-κB signaling pathways . Abnormal regulation of the NF-κB pathway has been observed in patients with IBD . Through an oxidation with molecular oxygen and NADPH, a hydroxyl group is added to the para position of the aromatic ring. The compound then reacts with Coenzyme A (CoA), CoA ligase, and ATP to attach CoA to the carboxylic acid group .

Temporal Effects in Laboratory Settings

Changes in color and color stability of Cyanidin chloride in aqueous solutions were investigated at pHs from 0.5 to 13.1, by combination of colorimetry and spectrophotometry . The main anthocyanin was cyanidin-3-o-glucoside chloride, and the red petals contained the highest concentration of this pigment .

Dosage Effects in Animal Models

In animal models, the effects of Cyanidin chloride vary with different dosages . In the prevention model, the animals were treated with doses of Cyanidin chloride (2 g/kg) and a cholesterol-rich diet during 8 weeks .

Metabolic Pathways

Cyanidin chloride can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway is a biosynthetic pathway that uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further reacts to form specific aromatic amino acids .

Transport and Distribution

Cyanidin chloride is transported and distributed within cells and tissues . Chloride is the most abundant anion and serves many different biological roles . As a counterion for Na and K, chloride ensures electroneutrality both under steady state and during transport across cellular membranes .

Subcellular Localization

The subcellular localization results indicated that HvANS, a gene related to Cyanidin chloride, was in the cell membrane . This suggests that Cyanidin chloride may also be localized in the cell membrane, affecting its activity or function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cloruro de cianidina puede sintetizarse a partir de los acetatos de (+)-catequina y (-)-epicatequina mediante un proceso que implica la monobromación con N-bromosuccinimida (NBS) y el tratamiento posterior . Otro método implica el uso de vectores multi-monocistrónicos y multi-variantes en Escherichia coli para producir cianidina 3-O-glucósido, que luego puede convertirse en this compound .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales como bayas y otras frutas. El proceso de extracción suele incluir pasos como la trituración de la fruta, la extracción con solventes y la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de cianidina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Actúa como un indicador de pH, cambiando de color según el nivel de pH de su entorno .

Reactivos y Condiciones Comunes:

Oxidación: El this compound puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como los iones hidróxido.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de quinonas, mientras que la reducción puede producir derivados dihidrocianidínicos .

Comparación Con Compuestos Similares

El cloruro de cianidina es una de las varias antocianidinas, que incluyen cloruro de delfinidina, cloruro de petunidina, cloruro de malvidina, cloruro de peonidina y cloruro de pelargonidina . En comparación con estos compuestos, el this compound es único por su amplia presencia en diversas frutas y verduras y sus fuertes propiedades antioxidantes . Cada antocianidina tiene diferencias estructurales distintas que influyen en su color, actividad antioxidante y efectos biológicos .

Compuestos Similares:

- Cloruro de delfinidina

- Cloruro de petunidina

- Cloruro de malvidina

- Cloruro de peonidina

- Cloruro de pelargonidina

El this compound destaca por su versatilidad y sus amplias aplicaciones de investigación, lo que lo convierte en un compuesto valioso en diversos campos científicos.

Propiedades

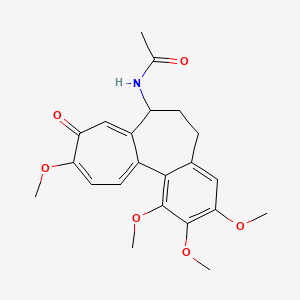

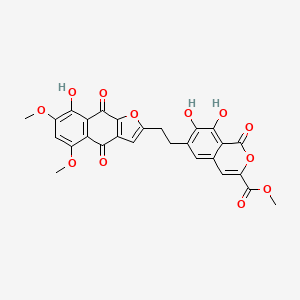

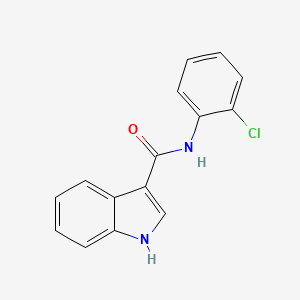

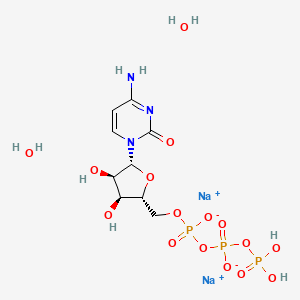

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWNPJQKJEHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13306-05-3 (Parent) | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80967263 | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-58-5 | |

| Record name | Cyanidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G4283G96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cyanidin chloride exhibits its effects through various mechanisms depending on the context. For instance, it inhibits osteoclast formation by suppressing RANKL-mediated signaling pathways, including NF-κB and ERK, ultimately reducing bone resorption. [] It also demonstrates anti-diabetic effects by reducing albumin glycation both in vitro and in vivo, potentially mitigating diabetic complications. [] Additionally, it shows promising antibacterial activity by targeting Sortase A in Staphylococcus aureus, disrupting virulence factors like adhesion and biofilm formation. []

A: * Molecular formula: C15H11ClO6 * Molecular weight: 322.7 g/mol * Spectroscopic data: Cyanidin chloride exhibits characteristic UV-Vis absorption peaks (e.g., around 530 nm). Infrared spectroscopy reveals structural information about its functional groups. [, , ]

A: Cyanidin chloride's stability is influenced by factors like pH, temperature, and light exposure. [, ] Encapsulation in liposomes has shown to improve its stability and bioavailability for therapeutic applications. [] Studies on its compatibility with different materials, especially in the context of photovoltaic cells, are ongoing. []

A: While not primarily known for its catalytic properties, cyanidin chloride's ability to modulate enzyme activity, such as polyphenol oxidase, is documented. [] It's crucial to distinguish between its direct interaction with enzymes and its broader biological effects.

A: Molecular docking studies are employed to investigate cyanidin chloride's interactions with target proteins like Sortase A. [] These simulations help elucidate binding sites and mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on structural modifications. []

A: Structural variations in the polyphenol structure, such as the presence of specific hydroxyl groups and glycosylation patterns, significantly impact its interaction with soybean protein. [] This suggests that even slight modifications can alter its binding affinity and potentially its biological activity.

A: Cyanidin chloride can be susceptible to degradation under certain conditions. [] Encapsulation techniques, like liposomal formulations, have been explored to enhance its stability, solubility, and bioavailability for therapeutic use. [, ]

A: Research on the absorption, distribution, metabolism, and excretion (ADME) of cyanidin chloride is ongoing. [] Understanding its in vivo activity and efficacy is crucial for translating its therapeutic potential.

A: Cyanidin chloride has shown promising results in various preclinical studies. For example, it exhibits anti-inflammatory and neuroprotective effects in an LPS-induced depression mouse model, improving behavioral outcomes and modulating cytokine levels in the hippocampus. [] It also inhibits the proliferation and induces apoptosis of colorectal cancer cells (HCT116, HT29, and SW620) in vitro. [] In vivo studies using an ovariectomy-induced osteoporosis mouse model demonstrated its protective effects against bone loss. []

A: Resistance mechanisms related to cyanidin chloride, particularly in a clinical setting, are yet to be fully elucidated. Further research is needed to explore potential resistance development, especially concerning its antibacterial activity against S. aureus. [, ]

A: Liposomal formulations have been investigated as a means to enhance the delivery and targeting of cyanidin chloride. [] This approach aims to improve its bioavailability and therapeutic efficacy while minimizing potential off-target effects.

ANone: Research exploring specific biomarkers to predict the efficacy of cyanidin chloride or monitor treatment response is currently limited. Identifying such biomarkers could be instrumental in personalizing therapeutic interventions.

A: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying cyanidin chloride in various matrices, including plant extracts and biological samples. [, ] Coupling HPLC with mass spectrometry (MS) allows for even more sensitive and specific detection and structural characterization. []

A: Cyanidin chloride's solubility can be influenced by factors like pH and the presence of other compounds. [] Understanding its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery for improved bioavailability and efficacy.

A: Analytical methods for determining cyanidin chloride, such as HPLC, require rigorous validation following established guidelines to ensure accuracy, precision, and specificity. [, ] This involves evaluating parameters like linearity, range, limit of detection, and limit of quantification.

A: Ensuring the consistency, safety, and efficacy of cyanidin chloride, especially if developed as a pharmaceutical agent, necessitates strict quality control and assurance measures throughout development, manufacturing, and distribution. [, ]

A: Research on the potential of cyanidin chloride to induce an immune response and strategies for modulating immunogenicity is currently limited. Further studies are required to assess its impact on the immune system, particularly in the context of therapeutic applications. []

A: Information on cyanidin chloride's interactions with drug transporters, which play a crucial role in drug absorption and distribution, is currently scarce. [] Understanding these interactions and strategies to modulate them is essential for optimizing its pharmacokinetic profile.

A: Cyanidin chloride's potential to induce or inhibit drug-metabolizing enzymes, which could lead to drug interactions, is an area requiring further investigation. [, ] Understanding these interactions is crucial for its safe and effective use alongside other medications.

A: As a naturally occurring compound, cyanidin chloride is generally considered biocompatible. [] Its potential for biodegradation suggests a lower risk of accumulation and environmental persistence compared to synthetic compounds.

A: Other anthocyanins or flavonoids with similar biological activities could serve as potential alternatives to cyanidin chloride. [, ] Evaluating their performance, cost-effectiveness, and environmental impact is crucial for identifying suitable substitutes.

A: Research focusing on specific strategies for recycling cyanidin chloride or managing its waste, particularly concerning large-scale production, is limited. Implementing environmentally friendly practices throughout its lifecycle is crucial for sustainability. [, ]

A: Various research databases, analytical techniques (like HPLC, MS), and in vitro and in vivo models are available to support ongoing research on cyanidin chloride. [, ] Collaboration and data sharing among researchers are crucial for advancing knowledge in this field.

A: Cyanidin chloride has been studied for decades, with early research focusing on its isolation and structural characterization from natural sources. [, , ] Over time, research has expanded to investigate its diverse biological activities, potential therapeutic applications, and underlying molecular mechanisms.

A: Research on cyanidin chloride bridges various disciplines, including chemistry, biology, pharmacology, and medicine. [] Collaborative efforts between scientists from different fields are crucial for unraveling its complex mechanisms of action and unlocking its full therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.